molecular formula C6H7BClNO3 B6337803 (3-Chloro-5-methoxypyridin-4-YL)boronic acid CAS No. 2096339-57-8

(3-Chloro-5-methoxypyridin-4-YL)boronic acid

Cat. No.: B6337803
CAS No.: 2096339-57-8
M. Wt: 187.39 g/mol
InChI Key: XRAOWJGHCKTCHU-UHFFFAOYSA-N
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Description

(3-Chloro-5-methoxypyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a methoxy group at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methoxypyridin-4-YL)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, 3-chloro-5-methoxypyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves continuous flow processes and the use of highly efficient catalysts to maximize yield and minimize waste. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxypyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from the oxidation of the boronic acid group.

Scientific Research Applications

(3-Chloro-5-methoxypyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-5-methoxypyridin-2-YL)boronic acid
  • (3-Chloro-5-methoxypyridin-6-YL)boronic acid
  • (3-Chloro-4-methoxypyridin-5-YL)boronic acid

Uniqueness

(3-Chloro-5-methoxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can affect the electronic properties of the compound, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(3-chloro-5-methoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAOWJGHCKTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232935
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-57-8
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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